molecular formula C10H9ClO4 B2911474 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid CAS No. 62903-23-5

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid

Cat. No.: B2911474
CAS No.: 62903-23-5
M. Wt: 228.63
InChI Key: YBSVOTYKOZVOIJ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid, also known as 5-chloro-2-hydroxybenzoic acid (5-Cl-2-HBA) is a widely used compound in the field of scientific research. It is an organic compound belonging to the class of phenols and is used for various applications in the laboratory, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. The aim of

Scientific Research Applications

Catalysis and Synthesis

  • Boric acid-catalyzed reactions use compounds like ethyl 4-chloro-3-oxobutanoate to efficiently synthesize 4H-isoxazol-5(4H)-ones in aqueous medium. This process is notable for its simplicity, cleanliness, and high yields, making it an important method in green chemistry (Kiyani & Ghorbani, 2015).

Biochemical Research

  • The compound's derivatives, such as ethyl 4-chloro-3-oxobutanoate, have been studied for enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems. These studies are significant for understanding enzymatic reactions and developing biocatalytic processes (Shimizu et al., 1990).

Antioxidant Properties

  • Research into 4-hydroxycoumarin derivatives, including compounds related to 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid, has revealed their potential as antioxidants. These findings are crucial for developing new therapeutic agents (Stanchev et al., 2009).

Properties

IUPAC Name

4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5,12H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSVOTYKOZVOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Chlorphenol was reacted with succinic anhydride and aluminium chloride in a similar manner to the procedure described in Example 8 (i) to give 3-(5-chloro-2-hydroxybenzoyl)propionic acid (49%, m.p. 172°-173° C). (Found: M+, 228/230. C10H9Cl O4 requires: M, 228/230). (ii) 3-(5-Chloro-2-hydroxybenzoyl)propionic acid was esterified with methanol-hydrogen chloride in a similar manner to the procedure described in Example 1 (i) to give methyl 3-(3-chloro-2-hydroxybenzoyl)propionate (75%).
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Synthesis routes and methods II

Procedure details

A dry flask was charged with 650 ml. each of nitrobenzene and sym-tetrachloroethane, 104 g. (1.04 moles) succinic anhydride and 130 g. (0.913 mole) p-chloroanisole. The mixture was stirred at 5° C and 276 g. (2.07 moles) of anhydrous AlCl3 was added portionwise over a 90 minute period such that the temperature did not exceed 10° C. The resulting mixture was stirred under nitrogen for 5 days at 7° C and then poured into a mixture of 1 kg. of ice and 176 ml. concentrated hydrochloric acid. The thus quenched mixture was steam distilled until all organic solvents were removed. The residual aqueous-oil combination was cooled to 20° C whereupon the oil phase crystallized. The aqueous supernate was then drawn off and one liter of methylene chloride was added to the remaining crystallized solid mass. The resulting slurry was warmed at 25° C with stirring, and then filtered, and the filtered-off solids washed with CH2Cl2. Upon drying of the washed solids, 84.4 g. of 3-(5-chloro-2-hydroxybenzoyl) propionic acid, m.p. 178°-182° C., was obtained.
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